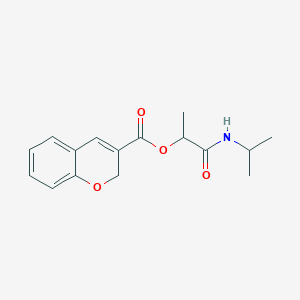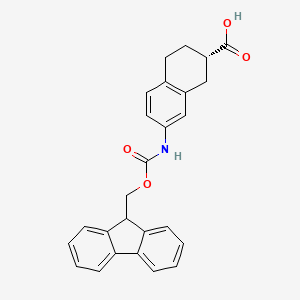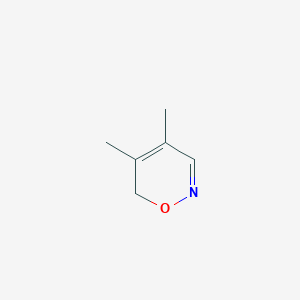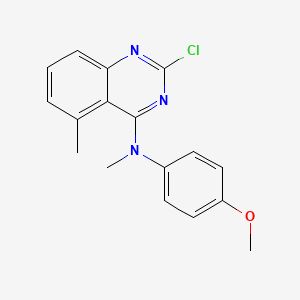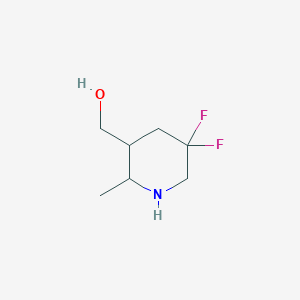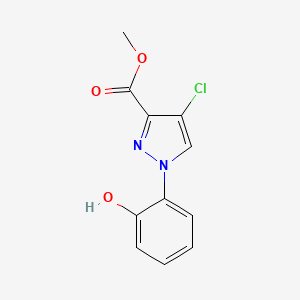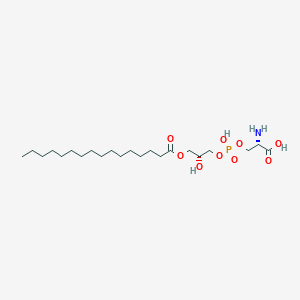
1-Hexadecanoyl-sn-glycero-3-phosphoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanoyl-sn-glycero-3-phosphoserine is a phospholipid derivative that plays a crucial role in various biological processes. It is a type of lysophosphatidylserine, where a hexadecanoyl (palmitoyl) group is attached to the glycerol moiety at position 1. This compound is significant in cellular signaling and membrane structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine can be synthesized through a series of chemical reactions involving the esterification of glycerol-3-phosphate with hexadecanoic acid (palmitic acid). The process typically involves the use of acyl-CoA or acyl-ACP as the fatty acyl donor . The reaction conditions often include the presence of catalysts and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing solvent-free methods and recycling of catalysts to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids .
Applications De Recherche Scientifique
1-Hexadecanoyl-sn-glycero-3-phosphoserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its emollient properties
Mécanisme D'action
The mechanism by which 1-Hexadecanoyl-sn-glycero-3-phosphoserine exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparaison Avec Des Composés Similaires
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1-Heptadecanoyl-sn-glycero-3-phosphocholine: Differing by one carbon in the fatty acid chain.
1-Palmitoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a palmitoyl group .
Uniqueness: 1-Hexadecanoyl-sn-glycero-3-phosphoserine is unique due to its serine head group, which imparts distinct biochemical properties, such as its role in apoptosis and cell signaling, distinguishing it from other lysophospholipids .
Propriétés
Numéro CAS |
116947-34-3 |
|---|---|
Formule moléculaire |
C22H44NO9P |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C22H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29)/t19-,20+/m1/s1 |
Clé InChI |
XIVOBOJQPNEUSC-UXHICEINSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


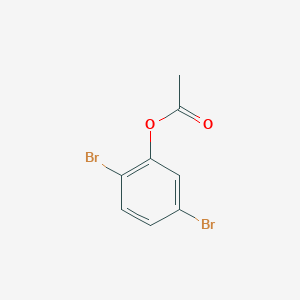
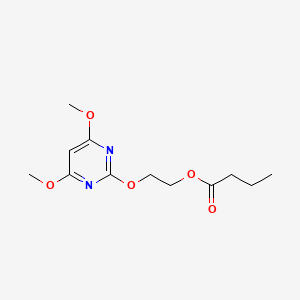
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
